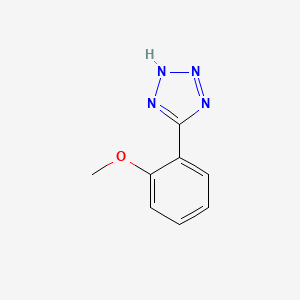

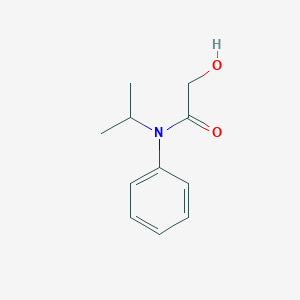

5-(2-甲氧基苯基)-1H-四唑

描述

Phenolic compounds, such as “5-(2-Methoxyphenyl)-1H-tetrazole”, are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various reagents . For example, ferrocenylbis(phosphonites) were synthesized by the reaction of Fe (C5H4PCl2)2 with 2-methoxyphenol . Another example is the synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives, which involved the treatment of 2-methoxybenzohydrazide with different arylaldehydes .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as single-crystal X-ray diffraction . The structures often exhibit a planar molecule geometry .Chemical Reactions Analysis

The chemical reactions of similar compounds can be complex and involve multiple steps . For example, the reaction of a protected 5-(2-fluorophenyl)-1H-tetrazole with refluxing DME solution yielded a different compound .Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their chemical properties, such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation, are defined by their diverse chemical structure .科学研究应用

晶体结构和对接研究

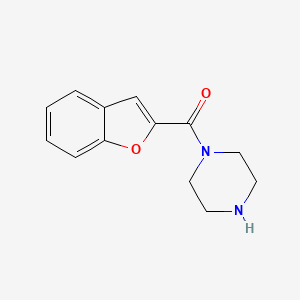

5-(2-甲氧基苯基)-1H-四唑的晶体结构和分子相互作用已得到研究。通过 X 射线晶体学分析了四唑,如 5-(4-甲氧基苯基)-1H-四唑,揭示了它们的平面四唑环和与芳环缺乏共轭。这些化合物被研究作为 COX-2 抑制剂的潜力,突出了它们的生物医学意义 (Al-Hourani 等,2015)。

分子间相互作用

分子间相互作用

类似化合物的晶体学数据,例如 1-(3-甲氧基苯基)-1H-四唑-5(4H)-酮,揭示了它们在固态缔合和分子间相互作用方面的见解。这些研究强调了氢键和弱静电相互作用在其结构组织中的重要性,这对于理解它们在各种应用中的行为至关重要 (Rayat 等,2009)。

光化学和分子结构

对 5-甲氧基-1-苯基-1H-四唑(一种与 5-(2-甲氧基苯基)-1H-四唑在结构上相关的化合物)的研究提供了对其分子结构、振动光谱和光化学的见解。此类研究涉及理论计算和实验观察,揭示了该化合物在紫外线照射下的行为及其分解产物,为光化学过程中提供了潜在应用 (Gómez-Zavaglia 等,2006)。

络合物形成中的分子和晶体结构

化合物 1-(2-甲氧基苯基)-1,4-二氢-5H-四唑-5-硫酮及其与 Cd(II) 的络合物已被研究其分子和晶体结构。此类研究对于理解配位化学中四唑的相互作用机制至关重要,这可以导致包括材料科学和催化在内的各种应用 (Askerov 等,2019)。

腐蚀抑制

对苯基四唑取代化合物(包括 5-(4-甲氧基苯基)-1H-四唑)的研究表明它们在酸性环境中抑制金属腐蚀的有效性。这突出了它们在工业领域中保护金属免受腐蚀的潜在应用 (Elkacimi 等,2012)。

合成和医学应用

5-取代的 1H-四唑在医药化学中具有重要意义,通常作为羧酸的生物等排体替代物。这些化合物的合成,包括 5-(2-甲氧基苯基)-1H-四唑,涉及各种先进方法,使其在药物开发和其他生物医学应用中具有价值 (Mittal & Awasthi,2019)。

作用机制

Target of Action

Similar compounds have been reported to target matrix metalloproteinases (mmps), specifically mmp-9 and mt1-mmp . These proteins play a crucial role in angiogenesis, a process that involves the formation of new blood vessels .

Mode of Action

For instance, some compounds inhibit MMPs by binding to protease secondary binding sites (exosites), allosterically blocking the protease active site, or preventing proMMP activation .

Biochemical Pathways

Compounds with similar structures have been shown to influence pathways related to reactive oxygen species (ros) generation and glutathione metabolism . These pathways are critical for cellular responses to oxidative stress and apoptosis .

Pharmacokinetics

For example, some compounds have shown improved kinetic solubilities compared to their parent compounds and were metabolically stable in vitro .

Result of Action

Similar compounds have been reported to exert antitumor activity through ros-mediated apoptosis in cancer cells .

Action Environment

It’s worth noting that the stability and reactivity of similar boronic ester compounds can be influenced by factors such as air and moisture .

安全和危害

未来方向

Research on similar compounds continues to explore their potential uses in various fields . For example, mammalian 15-lipoxygenases, which are lipid peroxidizing enzymes that exhibit variable functionality in different cancer and inflammation models, have been targeted for pharmacological research .

属性

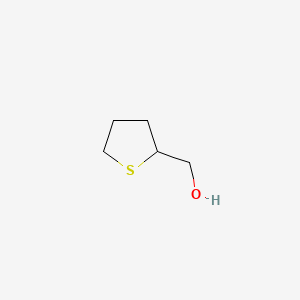

IUPAC Name |

5-(2-methoxyphenyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-13-7-5-3-2-4-6(7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGNJNYCUCJQJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901559 | |

| Record name | NoName_691 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H,5H-[1]Benzopyrano[6,7,8-ij]quinolizinium,9-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propenyl]-11-(1,1-dimethylethyl)-2,3,6,7-tetrahydro-, inner salt](/img/structure/B3340300.png)

![3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B3340309.png)

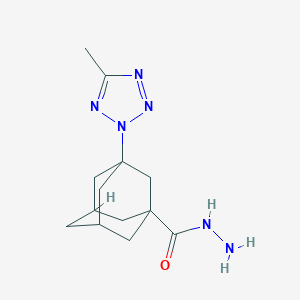

![2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide](/img/structure/B3340341.png)

![(4R)-4-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone](/img/structure/B3340353.png)